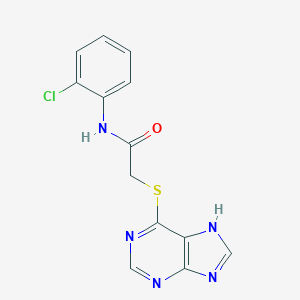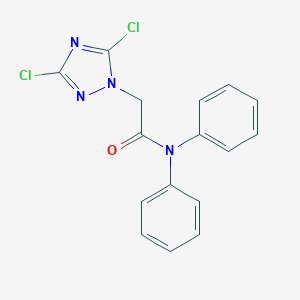
N-(2-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is a chemical compound that has gained attention in scientific research for its potential use as a therapeutic agent. This compound is commonly referred to as CPA-SA and has been studied for its possible applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of CPA-SA involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is involved in the synthesis of purines, which are essential for DNA replication and cell division. By inhibiting DHFR, CPA-SA can disrupt the synthesis of purines, leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
CPA-SA has been found to have a number of biochemical and physiological effects. In addition to its inhibition of DHFR, CPA-SA has been shown to induce oxidative stress and alter the expression of genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPA-SA in lab experiments is its high potency and specificity. CPA-SA has been found to be highly effective at inhibiting DHFR, making it a valuable tool for studying the role of DHFR in various biological processes. However, one limitation of using CPA-SA is its potential toxicity. CPA-SA has been found to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving CPA-SA. One area of interest is the development of novel CPA-SA derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential use of CPA-SA in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPA-SA, as well as its potential applications in other disease areas.
Métodos De Síntesis
The synthesis method of CPA-SA involves the reaction of 2-chlorophenyl acetic acid with 6-mercaptoguanine in the presence of thionyl chloride. The resulting product is then treated with ammonia to obtain CPA-SA in high yield and purity.
Aplicaciones Científicas De Investigación
CPA-SA has been extensively studied for its potential use in cancer treatment. Research has shown that CPA-SA can inhibit the growth of cancer cells in vitro and in vivo. CPA-SA has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
Fórmula molecular |
C13H10ClN5OS |
|---|---|
Peso molecular |
319.77 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C13H10ClN5OS/c14-8-3-1-2-4-9(8)19-10(20)5-21-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7H,5H2,(H,19,20)(H,15,16,17,18) |
Clave InChI |
WREJIQSGNBLOIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2NC=N3)Cl |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)


![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277170.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B277175.png)

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277179.png)
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277180.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)
